Cas no 932-66-1 (1-Acetyl-1-cyclohexene)

1-Acetyl-1-cyclohexene structure
1-Acetyl-1-cyclohexene structure
商品名:1-Acetyl-1-cyclohexene
CAS番号:932-66-1
MF:C8H12O
メガワット:124.180282592773
CID:808328
PubChem ID:13612

1-Acetyl-1-cyclohexene 化学的及び物理的性質

名前と識別子

    • 1-(Cyclohex-1-en-1-yl)ethanone
    • 1-(1-CYCLOHEXEN-1-YL)ETHANONE
    • 1-ACETYL-1-CYCLOHEXENE
    • Ethanone,1-(1-cyclohexen-1-yl)-
    • 1-Acetylcyclohexene
    • 1-cyclohex-1-enyl-ethanone
    • 1-(1-Cyclohexen-1-yl)ethanone (ACI)
    • Ketone, 1-cyclohexen-1-yl methyl (7CI, 8CI)
    • 1-(Cyclohex-1-en-1-yl)ethan-1-one
    • 1-Cyclohexen-1-yl methyl ketone
    • 1-Cyclohexen-1-ylethanone
    • 1-Cyclohexenyl methyl ketone
    • Methyl 1-cyclohexenyl ketone
    • NSC 12216
    • 1-Acetyl-1-cyclohexene
    • インチ: 1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h5H,2-4,6H2,1H3
    • InChIKey: LTYLUDGDHUEBGX-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)C1CCCCC=1

計算された属性

  • せいみつぶんしりょう: 124.08900
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • 互変異性体の数: 5

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 0.966 g/mL at 25 °C(lit.)
  • ゆうかいてん: 73 °C
  • ふってん: 201-202 °C(lit.)
  • フラッシュポイント: 華氏温度:150.8°f< br / >摂氏度:66°C< br / >
  • 屈折率: n20/D 1.49(lit.)
  • PSA: 17.07000
  • LogP: 2.07580
  • ようかいせい: エタノールやエーテルに可溶である。

1-Acetyl-1-cyclohexene セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S24/25

1-Acetyl-1-cyclohexene 税関データ

  • 税関コード:2914299000
  • 税関データ:

    中国税関番号:

    2914299000

    概要:

    291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%

1-Acetyl-1-cyclohexene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225718-25g
1-(Cyclohex-1-en-1-yl)ethanone
932-66-1 97%
25g
¥2071.00 2024-04-25
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A14405-25G
1-Acetyl-1-cyclohexene
932-66-1 97%
25G
¥1336.13 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A14405-5G
1-Acetyl-1-cyclohexene
932-66-1 97%
5G
¥531.79 2022-02-24
Enamine
EN300-108706-0.25g
1-(cyclohex-1-en-1-yl)ethan-1-one
932-66-1 95%
0.25g
$19.0 2023-10-27
Enamine
EN300-108706-0.5g
1-(cyclohex-1-en-1-yl)ethan-1-one
932-66-1 95%
0.5g
$29.0 2023-10-27
TRC
A298595-5g
1-Acetyl-1-cyclohexene
932-66-1
5g
$ 250.00 2022-06-08
Enamine
EN300-108706-25g
1-(cyclohex-1-en-1-yl)ethan-1-one
932-66-1 95%
25g
$301.0 2023-10-27
Aaron
AR003EL6-5g
1-Acetyl-1-cyclohexene
932-66-1 95%
5g
$43.00 2025-01-22
1PlusChem
1P003ECU-1g
1-ACETYL-1-CYCLOHEXENE
932-66-1 95%
1g
$26.00 2024-04-20
Ambeed
A503890-1g
1-(Cyclohex-1-en-1-yl)ethanone
932-66-1 95%
1g
$32.0 2024-04-16

1-Acetyl-1-cyclohexene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Glycerol ,  Iron chloride (FeCl3) ;  10 min, rt
リファレンス
Deep eutectic solvent-catalyzed Meyer-Schuster rearrangement of propargylic alcohols under mild and bench reaction conditions
Rios-Lombardia, Nicolas; Cicco, Luciana; Yamamoto, Kota; Hernandez-Fernandez, Jose A.; Moris, Francisco; et al, Chemical Communications (Cambridge, 2020, 56(96), 15165-15168

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: 1,4-Benzenedimethanol, polymer with naphthalene (sulfonated) Solvents: Water ;  8 h, 120 °C
リファレンス
Hydration of aromatic terminal alkynes catalyzed by sulfonated condensed polynuclear aromatic (S-COPNA) resin in water
Tanemura, Kiyoshi; Suzuki, Tsuneo, Tetrahedron Letters, 2017, 58(10), 955-958

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Water Catalysts: Tin tungsten oxide Solvents: Toluene ;  1 h, 100 °C
リファレンス
Heterogeneously Catalyzed Efficient Hydration of Alkynes to Ketones by Tin-Tungsten Mixed Oxides
Jin, Xiongjie; Oishi, Takamichi; Yamaguchi, Kazuya; Mizuno, Noritaka, Chemistry - A European Journal, 2011, 17(4), 1261-1267

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Silver triflate ,  [Bis(1,1-dimethylethyl)[5-methoxy-3,4,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1… Solvents: Methanol ,  Water ;  20 h, 80 °C
リファレンス
Ligand Effects in the Gold Catalyzed Hydration of Alkynes
Ebule, Rene E.; Malhotra, Deepika; Hammond, Gerald B.; Xu, Bo, Advanced Synthesis & Catalysis, 2016, 358(9), 1478-1481

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Water Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, gallium salt (3:1) Solvents: Acetic acid ;  2 h, 100 °C
リファレンス
Efficient hydration of alkynes through acid-assisted Bronsted acid catalysis
Liang, Shengzong; Hammond, Gerald B.; Xu, Bo, Chemical Communications (Cambridge, 2015, 51(5), 903-906

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Formic acid
リファレンス
Hydration of alkynes in anhydrous medium with formic acid as water donor
Menashe, Naim; Shvo, Youval, Journal of Organic Chemistry, 1993, 58(26), 7434-9

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Dowex 50W Solvents: Water
リファレンス
Phenol-catalyzed Claisen orthoester rearrangement of allylic alcohols with trimethyl β-(methoxy)orthopropionate
Iqbal, Fazila; Ateeq, Humayun S.; Malik, Abdul; Ali, Zeeshan; Ali, Zulfiqar, Zeitschrift fuer Naturforschung, 1998, 53(10), 1244-1245

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Diethyl ether
リファレンス
Synthetic uses of tosylmethyl isocyanide (TosMIC)
Van Leusen, Daan; Van Leusen, Albert M., Organic Reactions (Hoboken, 2001, 57,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Ethanol ,  Water
リファレンス
Rearrangement of 2-cycloalken-1-ones to 1-cycloalkenyl methyl ketones
Helwig, Reinhard; Hanack, Michael, Justus Liebigs Annalen der Chemie, 1977, (4), 614-23

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Trifluoroacetic acid ,  Water ;  2.5 h, rt
リファレンス
TFA-mediated alkyne hydration reaction to synthesize methyl ketones
Chen, Z. W.; Luo, M. T.; Ye, D. N., Asian Journal of Chemistry, 2014, 26(19), 6528-6530

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Aurate(2-), [1,3-bis[2,6-bis(1-methylethyl)-4-sulfophenyl]-1,3-dihydro-2H-imidaz… Solvents: Methanol ,  Water ;  2 h, 100 °C
リファレンス
A structure/catalytic activity study of gold(I)-NHC complexes, as well as their recyclability and reusability, in the hydration of alkynes in aqueous medium
Fernandez, Gabriela A.; Chopa, Alicia B.; Silbestri, Gustavo F., Catalysis Science & Technology, 2016, 6(6), 1921-1929

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Alumina
リファレンス
Aluminum oxide catalyzed isomerization of acylated cycloalkenes
Hudlicky, T.; Srnak, T., Tetrahedron Letters, 1981, 22(35), 3351-4

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver ,  [[2′-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP][1,1′-biphenyl]-3-yl]-1-pyrr… Solvents: Methanol ,  Water ;  8 h, 25 °C
リファレンス
Au(I) complexes as the efficient catalyst for hydration of alkynes at room temperature
Wu, Gongde; Wang, Xiaoli; Zhang, Liming; Jiang, Taineng, Gaodeng Xuexiao Huaxue Xuebao, 2015, 36(12), 2461-2467

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Water Catalysts: Sulfuric acid ,  (SP-5-14)-[1,2,3,7,8,12,13,17,18,19-Decadehydro-21,22-dihydro-5,10,15-tris(2,3,4… Solvents: Methanol ;  12 h, 80 °C
リファレンス
Hydration of terminal alkynes catalyzed by cobalt corrole complex
Lai, Jia-Wei; Liu, Zhao-Yang; Chen, Xiao-Yan; Zhang, Hao; Liu, Hai-Yang, Tetrahedron Letters, 2020, 61(43),

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform ;  5 h, rt
1.2 Solvents: Methanol ;  0.5 h, rt
リファレンス
An investigation of the behavior of α,β-unsaturated sulfoxides in the presence of trimethylsilyl iodide
Aversa, Maria C.; Barattucci, Anna; Bonaccorsi, Paola; Giannetto, Placido, Tetrahedron, 2002, 58(51), 10145-10150

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Dowex 50W Solvents: Acetic acid ,  Water
リファレンス
Facile approach to versatile chiral intermediates for fused cyclopentanoid natural products
Zulfiquar, Fazila; Malik, Abdul, Zeitschrift fuer Naturforschung, 2001, 56(11), 1227-1234

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Carbon monoxide ,  Platinum tetrachloride Solvents: 1,2-Dichloroethane ,  Water
リファレンス
Hydration of Alkynes by a PtCl4-CO Catalyst
Baidossi, Waeel; Lahav, Michal; Blum, Jochanan, Journal of Organic Chemistry, 1997, 62(3), 669-672

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Chloro[(isocyano-κC)cyclohexane]gold ,  Potassium tetrakis(pentafluorophenyl)borate Solvents: Methanol ,  Water ;  24 h, rt
リファレンス
Hydration of alkynes at room temperature catalyzed by gold(I) isocyanide compounds
Xu, Yun; Hu, Xingbang; Shao, Jing; Yang, Guoqiang; Wu, Youting; et al, Green Chemistry, 2015, 17(1), 532-537

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Rhenium(1+), tricarbonyl[O,O-diphenyl N-[[(diphenylphosphino-κP)methyl]diphenylp… Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  1.5 h, 130 °C
リファレンス
Novel rhenium(I) catalysts for the isomerization of propargylic alcohols into α,β-unsaturated carbonyl compounds: an unprecedented recyclable catalytic system in ionic liquids
Garcia-Alvarez, Joaquin; Diez, Josefina; Gimeno, Jose; Seifried, Christine M., Chemical Communications (Cambridge, 2011, 47(22), 6470-6472

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Nitromethane ;  2 h, 50 °C
1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-[3-[[[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]ami… Solvents: Toluene ;  1 h, 50 °C
リファレンス
"Release and catch" effect of perfluoroalkylsulfonylimide-functionalized imidazole/pyridine on Bronsted acids in organic systems
Ma, Zhong-Hua; You, Li; Ren, Xiao-Fei; Wang, Yun; Gu, Yanlong; et al, ChemCatChem, 2016, 8(21), 3394-3401

1-Acetyl-1-cyclohexene Raw materials

1-Acetyl-1-cyclohexene Preparation Products

1-Acetyl-1-cyclohexene 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:932-66-1)1-Acetyl-1-cyclohexene
A844491
清らかである:99%
はかる:25g
価格 ($):299.0